An In-Depth Technical Guide to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in synthetic and medicinal chemistry. While public domain data on this specific molecule is nascent, this guide synthesizes available information and extrapolates from the well-established chemistry of structurally related indanones to provide insights into its properties, potential synthetic routes, and applications. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide will, therefore, be an essential resource for researchers looking to explore the potential of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one in their work.
Core Compound Identification
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Systematic Name: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
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CAS Number: 919078-00-5[4]
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Molecular Formula: C₁₀H₉ClO
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Structure:
Chemical structure of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one.
Physicochemical Properties (Predicted)
Direct experimental data for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is not extensively available. However, we can infer its properties from closely related analogs like 6-Chloro-1-indanone.
| Property | Predicted Value | Reference Analog: 6-Chloro-1-indanone |
| Molecular Weight | ~180.63 g/mol | 166.60 g/mol [5] |
| XLogP3-AA | ~2.5-3.0 | 2.3[5] |
| Hydrogen Bond Donor Count | 0 | 0[5] |
| Hydrogen Bond Acceptor Count | 1 | 1[5] |
| Rotatable Bond Count | 0 | 0[5] |
| Topological Polar Surface Area | ~17.1 Ų | 17.1 Ų[5] |
Synthesis Strategies: An Analog-Based Approach
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a substituted 3-phenylpropionic acid derivative as a key precursor, which can be cyclized under Friedel-Crafts conditions.
Retrosynthetic pathway for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one.
Proposed Synthetic Workflow
This proposed synthesis is based on general procedures for Friedel-Crafts acylation to form indanones.[1][6]
Step 1: Friedel-Crafts Acylation of 3-Chloro-4-methyltoluene
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Reactants: 3-Chloro-4-methyltoluene and succinic anhydride.
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Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).
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Solvent: A non-polar, inert solvent like dichloromethane or nitrobenzene.
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Procedure:
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The Lewis acid is added to the solvent and cooled.
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A solution of 3-Chloro-4-methyltoluene and succinic anhydride is added dropwise.
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The reaction is stirred, and its progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with ice-water and extracted.
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Expected Product: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.
Step 2: Reduction of the Ketone
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Method: Clemmensen or Wolff-Kishner reduction.
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Procedure (Wolff-Kishner):
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The keto-acid from Step 1 is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.
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Expected Product: 4-(3-Chloro-4-methylphenyl)butanoic acid.
Step 3: Intramolecular Friedel-Crafts Cyclization
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Reactant: 4-(3-Chloro-4-methylphenyl)butanoic acid.
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Reagent: A strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid with conversion to the acyl chloride.
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Procedure:
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The butanoic acid derivative is heated in the presence of the acid catalyst.
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The reaction mixture is then poured into ice-water to precipitate the product.
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The crude product can be purified by recrystallization or column chromatography.
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Final Product: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one.
Proposed synthetic workflow for the target compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3] Derivatives have been investigated for various therapeutic areas, and by extension, 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one could serve as a valuable intermediate or a final active pharmaceutical ingredient (API).
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Anti-Alzheimer's Agents: The most prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone core.[2][3]
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Anticancer Activity: Certain indanone derivatives have shown promise as anticancer agents.[1][3]
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Antiviral and Antibacterial Agents: The indanone nucleus is present in molecules with demonstrated antiviral and antibacterial properties.[1][3]
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Insecticides: (S)-indoxacarb, a potent insecticide, has a key intermediate that is a substituted indanone.[7]
The specific substitution pattern of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, with a chloro and a methyl group on the aromatic ring, offers opportunities for further functionalization to modulate its pharmacokinetic and pharmacodynamic properties.
Analytical Characterization
For a novel or sparsely documented compound like 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, rigorous analytical characterization is paramount. Standard techniques would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone, typically around 1700 cm⁻¹.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Conclusion
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical entity with significant potential, stemming from the established importance of the indanone scaffold in medicinal chemistry. While direct experimental data remains limited, this guide provides a solid foundation for researchers by outlining its core identity, predicting its properties, proposing a viable synthetic route, and highlighting its potential applications based on the rich chemistry of its analogs. As research progresses, it is anticipated that the unique properties and applications of this specific substituted indanone will be further elucidated, potentially leading to novel therapeutic agents and other valuable chemical entities.
References
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6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem. [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. [Link]
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Recent developments in biological activities of indanones | Request PDF - ResearchGate. [Link]
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Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing). [Link]
- US6548710B2 - Process for preparing 1-indanones - Google P
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]
- 5. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
